N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide is a synthetic organic compound categorized as a pyridazine derivative. This compound features a unique structure that includes a pyridazine ring substituted with a 4-fluorophenyl group, an ethoxyethyl linkage, and a dimethylbenzamide moiety. Pyridazine derivatives are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and related fields.
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide belongs to the class of pyridazine derivatives, which are characterized by the presence of nitrogen atoms in the aromatic ring. These compounds often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
The synthesis of N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Common reagents used include hydrazine for ring formation and various bases for etherification.
The molecular formula for N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide is , with a molecular weight of approximately 401.5 g/mol. The structure features:
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide can undergo various chemical reactions:
The specific conditions for these reactions vary based on desired outcomes:
The mechanism of action for N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and potentially leading to therapeutic effects. The precise pathways depend on the context of use but often involve inhibition or activation of critical biochemical pathways .
N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-methylbenzamide has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its significance in ongoing research efforts across multiple disciplines.
The synthesis of the target compound relies on strategically assembled pyridazine cores. A convergent three-step route begins with nucleophilic aromatic substitution (SNAr) between 3-chloro-6-(4-fluorophenyl)pyridazine and 2-aminoethanol, forming the critical ether linkage at the 3-position of the pyridazine ring. This reaction requires aprotic polar solvents (e.g., DMF or acetonitrile) at 80-100°C for 8-12 hours to achieve 65-78% yield. The resultant aminoethyl ether intermediate then undergoes amidation with 3-methylbenzoyl chloride under Schotten-Baumann conditions (dichloromethane/water, 0-5°C) to furnish the final benzamide derivative in 70-85% yield after crystallization [3] [6]. Alternative routes employing Mitsunobu etherification (using triphenylphosphine/diisopropyl azodicarboxylate) between 6-(4-fluorophenyl)pyridazin-3-ol and N-(2-hydroxyethyl)-3-methylbenzamide show lower efficiency (<60% yield) due to competitive O-alkylation byproducts [3].
Table 1: Key Synthetic Intermediates
Intermediate | CAS Registry Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
6-(4-Fluorophenyl)pyridazin-3-ol | 920193-76-6 [6] | C₁₀H₈FN₂O | Etherification substrate |
N-(2-Hydroxyethyl)-3-methylbenzamide | Not provided | C₁₀H₁₃NO₂ | Amidation precursor |
3-Chloro-6-(4-fluorophenyl)pyridazine | 920157-23-9 [3] | C₁₀H₇ClFN₂ | SNAr electrophile |
Functional group compatibility dictates sequential installation: the 4-fluorophenyl group is introduced early due to its stability under subsequent reaction conditions. Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with 4-fluorophenylboronic acid (Pd(PPh₃)₄, K₂CO₃, toluene/ethanol) achieves >90% conversion to 6-(4-fluorophenyl)-3-chloropyridazine. The methylbenzamide moiety is incorporated last to prevent dehydration during earlier stages. For analogues, sulfonamide variants (e.g., 3-(trifluoromethyl)benzenesulfonamide) can replace the benzamide via nucleophilic displacement of chloro-intermediates, as demonstrated in CAS# 920213-36-1 [1] [4]. Steric effects from ortho-substituted benzamides necessitate microwave-assisted amidation (120°C, 30 min) to maintain yields >75% [4].
Etherification benefits from phase-transfer catalysts (PTCs). Tetrabutylammonium bromide (TBAB, 5 mol%) in biphasic NaOH/toluene systems accelerates the SNAr reaction, reducing time from 12 hours to 4 hours while improving yields to 82-88%. For amidation, ZnCl₂ (10 mol%) catalyzes the coupling between the aminoethylpyridazine and 3-methylbenzoyl chloride by activating the carbonyl toward nucleophilic attack, suppressing racemization and reducing byproduct formation to <5% [3] [6]. Pd-catalyzed C-O coupling remains impractical due to substrate sensitivity and catalyst costs.
Table 2: Catalytic Performance Comparison
Reaction | Catalyst System | Conditions | Yield (%) | Byproducts |
---|---|---|---|---|
Pyridazine Etherification | None | DMF, 100°C, 12h | 65-70 | 15% Dialkylation |
Pyridazine Etherification | TBAB (5 mol%) | Toluene/NaOH, 80°C, 4h | 82-88 | <5% Dialkylation |
Amidation | None | CH₂Cl₂, 0°C, 6h | 70-75 | 10% Esterification |
Amidation | ZnCl₂ (10 mol%) | CH₂Cl₂, 25°C, 2h | 85-90 | <3% Hydrolysis |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8